2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile
Overview
Description
Preparation Methods
The synthesis of 2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile typically involves the reaction of 2-aminothiophenol with 5-nitrobenzonitrile under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . In the context of its potential therapeutic applications, it may exert its effects by interfering with cellular signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile can be compared to other similar compounds, such as:
2-[(2-Aminophenyl)thio]-4,6-dimethylnicotinonitrile: This compound is also used as a corrosion inhibitor and has similar chemical properties.
2-Aminothiophenol: A precursor in the synthesis of this compound, it shares some chemical reactivity but lacks the nitro group.
2-Arylbenzothiazoles: These compounds have similar structural features and are used in similar research applications, particularly in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-5-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c14-8-9-7-10(16(17)18)5-6-12(9)19-13-4-2-1-3-11(13)15/h1-7H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPNXSCJLITVEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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